triphosphate de ((2R,3S,5R)-3-hydroxy-5-(5-méthyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tétrahydrofuran-2-yl)méthyle de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

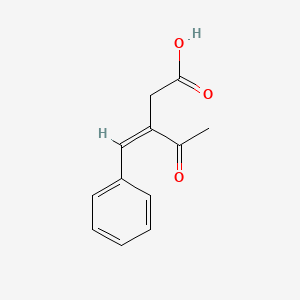

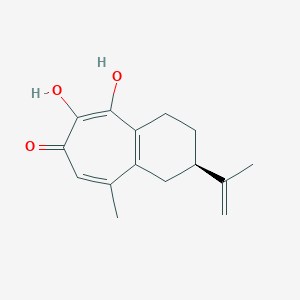

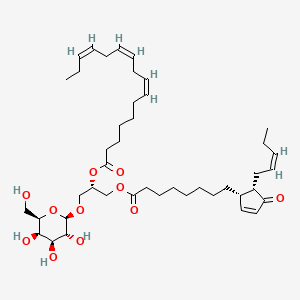

The compound belongs to a class of organophosphorus compounds, known for their diverse applications in biochemistry and materials science. It is characterized by its complex structure, incorporating a pyrimidinyl moiety and multiple phosphorus-oxygen linkages.

Synthesis Analysis

The synthesis of complex phosphorus compounds often involves the reaction of phosphorus precursors with organic ligands under controlled conditions. For example, the reaction of phospholane derivatives with hexafluoroacetone can lead to the formation of cage (P–C/P–O)-phosphoranes, showcasing the diversity of organophosphorus compound synthesis (Khasiyatullina et al., 2016).

Molecular Structure Analysis

The molecular structure of phosphorus compounds can be elucidated using X-ray diffraction (XRD) techniques. The crystal structure determination provides insights into the stereochemistry and molecular conformation. The cage phosphoranes mentioned earlier are examples where XRD confirmed the structure, highlighting the importance of molecular structure analysis in understanding the compound's chemistry (Khasiyatullina et al., 2016).

Chemical Reactions and Properties

Organophosphorus compounds undergo various chemical reactions, including hydrolysis, which plays a significant role in determining their chemical behavior. Hydrolytic reactions can elucidate the role of specific groups, such as the 2'-OH group in facilitating cleavage through hydrogen bonding, thereby impacting the compound's chemical properties (Lönnberg & Korhonen, 2005).

Physical Properties Analysis

The physical properties of organophosphorus compounds, including solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are often determined using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and the ability to form complexes with metals, define the functional applications of organophosphorus compounds. Studies on compounds like rhodium complexes of phosphadecane reveal the stereochemical control of reactivity and complexation geometry, which is central to understanding the chemical properties of these molecules (Brown & Canning, 1984).

Applications De Recherche Scientifique

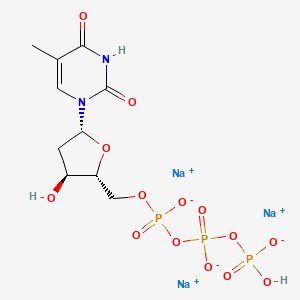

Biosynthèse de l'ADN

Le thymidine 5'-triphosphate (dTTP) est l'un des quatre désoxynucléotides naturels, avec la désoxyadénosine 5'-triphosphate (dATP), la désoxyguanosine 5'-triphosphate (dGTP) et la désoxycytidine 5'-triphosphate (dCTP) utilisés pour la biosynthèse des acides désoxyribonucléiques par les ADN polymérases et les transcriptase inverse .

Étude cinétique enzymatique

Le désoxy-TTP peut également être utilisé comme substrat pour étudier la spécificité et la cinétique des thymidine-triphosphatases (EC 3.6.1.39) et autres activités d'hydrolyse du dTTP .

Test de capacité de quenching

Le sel de sodium du thymidine 5'-triphosphate a été utilisé dans le test de capacité de quenching pour la détection d'aptamères doubles et de nucléotides multiples basée sur un complexe aptamère multiple/GO-nS .

Étude des interactions protéines-métabolites

Ce composé a été utilisé pour étudier les interactions protéines-métabolites dans le métabolisme central d'Escherichia coli .

Réaction en chaîne par polymérase (PCR)

Le sel de sodium du thymidine 5'-triphosphate a été utilisé dans une réaction en chaîne par polymérase (PCR) de formation de produit utilisant des amorces AM-toxine .

Quantification des métabolites

Le sel de disodium du thymidine 5'-monophosphate hydrate a été utilisé comme standard pour la quantification des métabolites du plasma et du fluide interstitiel tumoral à l'aide d'une analyse par chromatographie liquide-spectrométrie de masse (LC/MS) .

Mécanisme D'action

Target of Action

Thymidine 5’-triphosphate sodium salt, also known as dTTP, primarily targets several enzymes involved in DNA synthesis and metabolism. These include Thymidine kinase , Anaerobic ribonucleoside-triphosphate reductase , Thymidylate kinase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in DNA replication, repair, and cellular metabolism.

Mode of Action

dTTP interacts with its targets by serving as a substrate for these enzymes. For instance, it is phosphorylated by thymidine kinase, an enzyme that plays a key role in the nucleotide salvage pathway, which is essential for DNA synthesis .

Biochemical Pathways

dTTP is one of the four natural deoxynucleotides used for the biosynthesis of deoxyribonucleic acids (DNA) by DNA polymerases and reverse transcriptases . It is incorporated into the growing DNA strand during replication, playing a crucial role in cell division and genetic propagation.

Result of Action

The primary result of dTTP action is the successful synthesis of DNA, which is critical for cell replication and survival. By serving as a building block for DNA, dTTP ensures the accurate replication of genetic material during cell division .

Action Environment

The action of dTTP is influenced by various environmental factors. For instance, the pH and ionic strength of the cellular environment can affect the efficiency of dTTP incorporation into DNA. Additionally, the presence of other nucleotides and the overall cellular energy status (ATP levels) can also influence dTTP utilization .

Propriétés

IUPAC Name |

tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O14P3.4Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+,8+;;;;/m0..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWRUVUUUBXRNF-ZKRIHRHSSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2Na4O14P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3624-46-2 |

Source

|

| Record name | Thymidine 5'-(tetrahydrogen triphosphate), tetrasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N(4)-{beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc}-Asn](/img/structure/B1236651.png)

![4-chloro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B1236661.png)